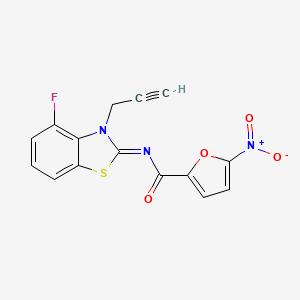![molecular formula C21H18N4O2 B2587695 1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-41-4](/img/structure/B2587695.png)
1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuropharmacology: NMDA Receptor Antagonism
F2437-0247: has been identified as a potent antagonist of the NMDA receptor, a subtype of glutamate receptor in the brain . This application is significant in neuropharmacological research for the development of treatments for neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and neuropathic pain. The compound’s ability to selectively inhibit NMDA receptors can help in understanding the role of these receptors in neurodegenerative diseases and in designing drugs that can modulate synaptic plasticity without causing significant side effects.
Analgesic Research: Pain Management
The analgesic properties of F2437-0247 stem from its NMDA receptor antagonism, which is a promising target for pain management strategies . Research into this application could lead to the development of new classes of painkillers that are more effective and have fewer risks of addiction and tolerance compared to opioids. This compound could be instrumental in creating medications for chronic pain conditions, including neuropathic pain and fibromyalgia.
Psychiatric Disorder Treatment: Schizophrenia and Depression
In psychiatric research, F2437-0247 ’s action on NMDA receptors offers a potential therapeutic pathway for treating disorders like schizophrenia and major depressive disorder . NMDA receptor modulators are being explored for their ability to improve symptoms such as cognitive dysfunction and negative mood states. This compound could contribute to the development of novel antipsychotic and antidepressant medications with improved efficacy and safety profiles.
Neuroprotection: Stroke and Traumatic Brain Injury
The neuroprotective effects of F2437-0247 are relevant in the context of acute neurological events like stroke and traumatic brain injury . By inhibiting overactivation of NMDA receptors, which is associated with neuronal damage and death, this compound could be used to mitigate the effects of excitotoxicity. Research in this area could lead to treatments that reduce the long-term impact of these conditions on brain function.
Addiction Medicine: Substance Abuse Treatment
F2437-0247: may have applications in addiction medicine, particularly in the treatment of substance abuse disorders . NMDA receptors play a role in the reward circuitry of the brain, and their modulation could alter the reinforcing effects of addictive substances. This line of research could yield new approaches to managing addiction and preventing relapse.
Developmental Biology: Neural Development
The role of NMDA receptors in neural development makes F2437-0247 a candidate for research in developmental biology . Understanding how NMDA receptor activity influences neural circuit formation and plasticity could have implications for developmental disorders and could inform strategies to promote healthy brain development.
Pharmacokinetics: Drug Delivery and Absorption
The bioavailability and brain penetration characteristics of F2437-0247 are crucial for its pharmacokinetic studies . Research in this field would focus on how the compound is absorbed, distributed, metabolized, and excreted by the body. This information is essential for designing dosage forms and delivery systems that maximize the therapeutic potential of the compound.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-6-8-16(9-7-15)13-24-18-5-3-11-23-19(18)20(26)25(21(24)27)14-17-4-2-10-22-12-17/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFUBHRUAUWHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate](/img/structure/B2587612.png)
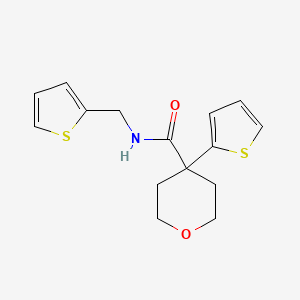

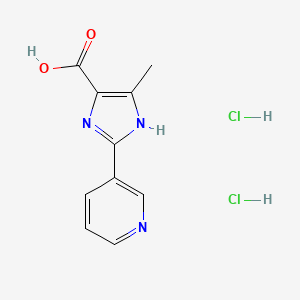
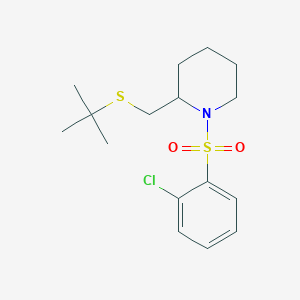
![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)
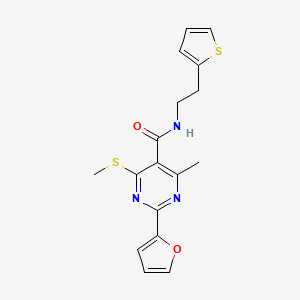

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)
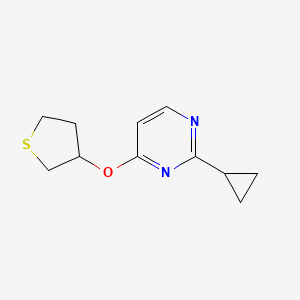
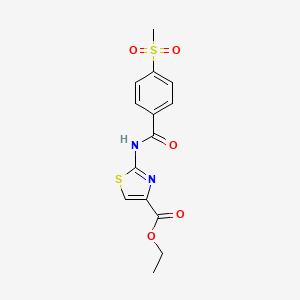
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2587634.png)
